Mono(2-ethyl-5-oxohexyl)phthalate

Endocrine Disruption Nuclear Receptor Metabolic Disease

Mono(2-ethyl-5-oxohexyl)phthalate (MEOHP, 5-oxo-MEHP) is a phthalic acid monoester obtained by formal condensation of one carboxy group of phthalic acid with 2-ethyl-5-oxohexan-1-ol. It serves as a secondary oxidative metabolite of di(2-ethylhexyl) phthalate (DEHP), formed through ω-oxidation of the primary hydrolytic metabolite MEHP.

Molecular Formula C16H20O5
Molecular Weight 292.33 g/mol
CAS No. 40321-98-0
Cat. No. B134464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMono(2-ethyl-5-oxohexyl)phthalate
CAS40321-98-0
SynonymsPhthalic Acid Mono(2-ethyl-5-oxohexyl) Ester;  2-Ethyl-5-oxohexyl Phthalate;  1,2-Benzenedicarboxylic Acid 1-(2-Ethyl-5-oxohexyl) Ester;  MEOHP;  5-Oxo-MEHP; 
Molecular FormulaC16H20O5
Molecular Weight292.33 g/mol
Structural Identifiers
SMILESCCC(CCC(=O)C)COC(=O)C1=CC=CC=C1C(=O)O
InChIInChI=1S/C16H20O5/c1-3-12(9-8-11(2)17)10-21-16(20)14-7-5-4-6-13(14)15(18)19/h4-7,12H,3,8-10H2,1-2H3,(H,18,19)
InChIKeyHCWNFKHKKHNSSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mono(2-ethyl-5-oxohexyl)phthalate (CAS 40321-98-0) – Oxidative DEHP Metabolite for Exposure Biomarker and PPARγ Interaction Studies


Mono(2-ethyl-5-oxohexyl)phthalate (MEOHP, 5-oxo-MEHP) is a phthalic acid monoester obtained by formal condensation of one carboxy group of phthalic acid with 2-ethyl-5-oxohexan-1-ol [1]. It serves as a secondary oxidative metabolite of di(2-ethylhexyl) phthalate (DEHP), formed through ω-oxidation of the primary hydrolytic metabolite MEHP [2]. As an endocrine-related chemical, MEOHP is a key urinary biomarker for human exposure assessment to DEHP, which is a high-production-volume plasticizer used in PVC and consumer products [3].

Why Mono(2-ethyl-5-oxohexyl)phthalate Cannot Be Replaced by MEHP or DEHP in Exposure Assessment and Mechanistic Studies


Generic substitution within the DEHP metabolic pathway is scientifically invalid due to profound differences in abundance, stability, biological activity, and biomarker specificity. While the parent diester DEHP and the primary monoester MEHP are often the initial analytes of interest, MEOHP exhibits 4- to 10-fold higher urinary concentrations than MEHP in human populations [1][2], binds directly to PPARγ at low micromolar concentrations where DEHP is inactive [3], and is resistant to ex vivo formation from DEHP contamination in serum—a critical confounding factor for MEHP measurements [4]. Furthermore, MEOHP demonstrates an inverse association with sperm DNA damage compared to MEHP, suggesting distinct toxicodynamic roles [5]. Using MEHP or DEHP as a surrogate for MEOHP in analytical, toxicological, or epidemiological studies would therefore introduce significant quantitative bias and misinterpretation of exposure-response relationships.

Mono(2-ethyl-5-oxohexyl)phthalate – Comparative Quantitative Evidence for Scientific Selection


PPARγ Binding: MEOHP Is Active at Low Micromolar Concentrations Whereas Parent DEHP Is Inactive

In a direct head-to-head comparison using surface plasmon resonance (SPR) and hydrogen/deuterium exchange mass spectrometry (HDX-MS), MEOHP bound productively to the ligand-binding pocket of peroxisome proliferator-activated receptor gamma (PPARγ), while the parent compound DEHP showed no binding at concentrations up to 14 μM. MEOHP was active at low micromolar concentrations [1].

Endocrine Disruption Nuclear Receptor Metabolic Disease

Urinary Biomarker Sensitivity: MEOHP Concentrations Are 4- to 10-Fold Higher Than MEHP in Human Populations

Cross-study comparison of human urinary phthalate metabolite concentrations demonstrates that MEOHP is a far more abundant and thus analytically accessible biomarker than MEHP. In one study of 62 individuals, the mean urinary level of MEOHP was 5.9-fold higher than that of MEHP (individual ratio mean) [1]. In a larger CDC study of 127 paired urine and serum samples, urinary MEOHP and MEHHP levels were 10-fold higher than MEHP levels [2].

Exposure Assessment Biomonitoring Analytical Chemistry

Toxicodynamic Directionality: MEOHP Shows Inverse Association with Sperm DNA Damage Versus MEHP

In a study of men recruited from an infertility clinic, the association of sperm DNA damage with MEHP was in the opposite direction compared to MEOHP and MEHHP. MEHP was positively correlated with sperm DNA damage, whereas MEOHP and MEHHP showed inverse associations [1]. This divergence suggests that MEOHP is not simply a detoxification product but may represent a distinct toxicodynamic pathway.

Reproductive Toxicology Sperm Quality Biomarker

Fractional Urinary Excretion (Fue): MEOHP Exhibits 2.5-Fold Higher Excretion Factor Than MEHP

For back-calculation of DEHP intake from urinary metabolite concentrations, the fractional urinary excretion (Fue) factor is critical. MEOHP has an Fue value of 0.15, which is approximately 2.5-fold higher than MEHP's Fue of 0.059 [1]. This indicates that a larger fraction of the ingested DEHP dose is excreted as MEOHP than as MEHP.

Pharmacokinetics Exposure Reconstruction Biomonitoring

Ex Vivo Contamination Resistance: MEOHP Cannot Be Formed Artifactually in Serum Unlike MEHP

A critical analytical advantage is that MEOHP and MEHHP cannot be formed by serum enzymes from the hydrolysis of DEHP contamination potentially introduced during blood collection and storage. In contrast, MEHP can be generated artifactually from DEHP contamination via serum esterase activity, compromising measurement accuracy [1].

Biomarker Specificity Sample Integrity Analytical Validity

Structural Differentiation: Keto Group at Position 5 Confers Unique Physicochemical Properties

The 5-oxo (keto) substitution in MEOHP (C16H20O5, MW 292.33) distinguishes it chromatographically from the corresponding 5-hydroxy analog MEHHP (C16H22O5, MW 294.34) and the parent monoester MEHP (C16H22O4, MW 278.35) [1]. This mass difference of 2 Da relative to MEHHP enables clear baseline resolution in LC-MS/MS methods using multiple reaction monitoring (MRM) transitions, such as m/z 291→121 for MEOHP [2].

Analytical Chemistry Metabolite Identification LC-MS/MS

Mono(2-ethyl-5-oxohexyl)phthalate – Key Application Scenarios Supported by Quantitative Evidence


Development of Validated LC-MS/MS Methods for Comprehensive Phthalate Biomonitoring

Analytical chemistry laboratories developing biomonitoring methods for phthalate exposure assessment should include MEOHP as a mandatory analyte. The validated on-line column switching HPLC-MS/MS method achieves limits of detection between 0.2 and 0.9 ng/mL for 10 phthalate metabolites including MEOHP, with intra-day precision of 0.4–14.7% RSD and inter-day precision of 0.3–9.4% RSD [1]. The higher urinary abundance of MEOHP relative to MEHP (4- to 10-fold) reduces the risk of non-detects and improves statistical power in population studies [2].

Investigating DEHP-Mediated PPARγ Activation and Metabolic Disruption

Researchers studying metabolic syndrome, obesity, or insulin resistance in relation to phthalate exposure require MEOHP for in vitro PPARγ binding and activation assays. MEOHP binds productively to PPARγ at low micromolar concentrations, whereas DEHP is completely inactive up to 14 μM [1]. Studies using only DEHP or MEHP would fail to detect this receptor-mediated pathway, leading to false-negative conclusions about metabolic effects.

Reverse Dosimetry for Estimating Daily DEHP Intake from Urinary Biomarker Data

Exposure scientists performing reverse dosimetry to estimate daily DEHP intake (μg/kg/day) from urinary metabolite concentrations must apply metabolite-specific fractional excretion (Fue) factors. The Fue for MEOHP is 0.15, compared to 0.059 for MEHP [1]. Using MEOHP in the exposure reconstruction algorithm provides a more robust estimate due to its higher abundance and resistance to ex vivo contamination, making it a preferred biomarker for DEHP exposure assessment [2].

Epidemiological Studies of DEHP Reproductive Toxicity and Sperm Quality

Epidemiologists investigating associations between phthalate exposure and male reproductive outcomes should include MEOHP in urinary metabolite panels. The direction of association with sperm DNA damage differs between MEOHP (inverse correlation) and MEHP (positive correlation) [1]. Failing to measure MEOHP would obscure the full toxicological profile of DEHP exposure and could lead to misinterpretation of epidemiological findings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mono(2-ethyl-5-oxohexyl)phthalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.